molecular formula C20H22N2O4 B2640344 2-({3-[(2-Ethylbutanoyl)amino]benzoyl}amino)benzoic acid CAS No. 890982-85-1

2-({3-[(2-Ethylbutanoyl)amino]benzoyl}amino)benzoic acid

Cat. No.: B2640344
CAS No.: 890982-85-1
M. Wt: 354.406
InChI Key: FQXOFVRLWNHDCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({3-[(2-Ethylbutanoyl)amino]benzoyl}amino)benzoic acid is an organic compound with the molecular formula C20H22N2O4. It is characterized by the presence of two benzoyl groups connected via an amino linkage, with an ethylbutanoyl substituent on one of the benzoyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(2-Ethylbutanoyl)amino]benzoyl}amino)benzoic acid typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-({3-[(2-Ethylbutanoyl)amino]benzoyl}amino)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-({3-[(2-Ethylbutanoyl)amino]benzoyl}amino)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({3-[(2-Ethylbutanoyl)amino]benzoyl}amino)benzoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2-({3-[(2-Methylbutanoyl)amino]benzoyl}amino)benzoic acid
  • 2-({3-[(2-Propylbutanoyl)amino]benzoyl}amino)benzoic acid
  • 2-({3-[(2-Butylbutanoyl)amino]benzoyl}amino)benzoic acid

Uniqueness

2-({3-[(2-Ethylbutanoyl)amino]benzoyl}amino)benzoic acid is unique due to its specific ethylbutanoyl substituent, which imparts distinct chemical and physical properties compared to its analogs.

Properties

IUPAC Name

2-[[3-(2-ethylbutanoylamino)benzoyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-3-13(4-2)18(23)21-15-9-7-8-14(12-15)19(24)22-17-11-6-5-10-16(17)20(25)26/h5-13H,3-4H2,1-2H3,(H,21,23)(H,22,24)(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXOFVRLWNHDCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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